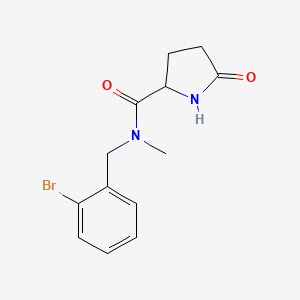

n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide

Description

N-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidone core (5-oxopyrrolidine) substituted with a 2-bromobenzyl group and a methylcarboxamide moiety. The bromine atom at the ortho position of the benzyl group enhances lipophilicity and may influence binding interactions with hydrophobic pockets in biological targets .

Properties

Molecular Formula |

C13H15BrN2O2 |

|---|---|

Molecular Weight |

311.17 g/mol |

IUPAC Name |

N-[(2-bromophenyl)methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H15BrN2O2/c1-16(8-9-4-2-3-5-10(9)14)13(18)11-6-7-12(17)15-11/h2-5,11H,6-8H2,1H3,(H,15,17) |

InChI Key |

YKTNDDFGLLDUQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1Br)C(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromobenzyl chloride and N-methyl-5-oxopyrrolidine-2-carboxylic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Procedure: The 2-bromobenzyl chloride is reacted with N-methyl-5-oxopyrrolidine-2-carboxylic acid in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding bromobenzyl alcohol or bromobenzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to the corresponding alcohol.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used in substitution reactions.

Major Products:

Oxidation: Bromobenzyl alcohol, bromobenzaldehyde.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Organic Synthesis: n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound can be used to study enzyme interactions and inhibition due to its amide functionality.

Medicine:

Drug Development:

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between N-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide and related compounds from the literature:

Key Observations :

- The target compound’s pyrrolidone core distinguishes it from hexahydroquinoline or pyrimidobenzimidazole-based analogs, which may alter conformational flexibility and target selectivity.

- The 2-bromobenzyl group provides distinct electronic and steric effects compared to fluorophenoxy (1221878-14-3) or bromophenyl (361195-60-0) substituents.

Physicochemical Properties

| Property | Target Compound | 1221878-14-3 | 361195-60-0 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~337.2 | ~598.7 | ~511.4 |

| LogP (Predicted) | ~2.8 | ~3.5 | ~4.1 |

| Hydrogen Bond Acceptors | 3 | 6 | 5 |

Implications :

- The lower molecular weight and LogP of the target compound suggest improved membrane permeability compared to bulkier analogs like 361195-60-0.

Biological Activity

N-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article consolidates current research findings regarding its biological activity, emphasizing its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromobenzyl group and a carboxamide functional group. Its molecular formula is C12H14BrN2O2, with a molecular weight of approximately 300.15 g/mol. The presence of the bromine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. The biological activity was primarily evaluated using the A549 human lung adenocarcinoma cell line.

- Cytotoxicity : The cytotoxic effects of this compound were assessed through MTT assays, revealing that the compound significantly reduces cell viability in cancer cells while showing lower toxicity in non-cancerous cells.

- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the pyrrolidine ring influence the anticancer efficacy. Compounds with free amino groups exhibited enhanced activity compared to those with acetylamino substitutions, indicating that these functional groups play a crucial role in modulating biological activity .

- Comparative Efficacy : In comparative studies against standard chemotherapeutics like cisplatin, the compound demonstrated competitive cytotoxicity, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy against multidrug-resistant pathogens.

Testing Methodology

- Pathogen Selection : The compound was tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined using broth microdilution methods, revealing that certain derivatives exhibit significant antibacterial activity at low concentrations .

Study 1: Anticancer Efficacy in A549 Cells

A study evaluated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to existing chemotherapeutics.

| Compound | IC50 (µM) | Cell Type |

|---|---|---|

| This compound | 15 | A549 (Lung Cancer) |

| Cisplatin | 10 | A549 |

Study 2: Antimicrobial Activity Against MRSA

In another investigation focusing on antimicrobial properties, this compound demonstrated effective inhibition of MRSA growth at an MIC of 32 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 |

| Vancomycin-resistant Enterococcus faecium | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.